molecular formula C10H10FN3 B3021392 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine CAS No. 1093060-47-9

3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B3021392
CAS No.: 1093060-47-9
M. Wt: 191.2 g/mol
InChI Key: SNBMBGHZPHKNIS-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted with a fluorophenyl group at the 3-position, a methyl group at the 4-position, and an amine group at the 5-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated ketone. For instance, the reaction of 4-fluoroacetophenone with hydrazine hydrate under acidic conditions can yield the desired pyrazole ring.

    Substitution reactions:

    Amination: The amine group at the 5-position can be introduced through nucleophilic substitution reactions using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, while the methyl and amine groups contribute to its reactivity and potential biological activities.

Biological Activity

3-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, making it a candidate for further research in therapeutic applications, particularly in oncology and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C10H10FN3, with a molecular weight of approximately 195.21 g/mol. The presence of the fluorophenyl group enhances its lipophilicity and biological activity by improving its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to modulate pathways involved in cancer progression and inflammatory responses. Notably, studies indicate that it can inhibit the activity of certain kinases involved in cell proliferation and survival.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. For example, in a study involving prostate cancer cells, the compound was found to inhibit androgen receptor signaling pathways, which are crucial for the growth of hormone-dependent tumors .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
Prostate Cancer26Inhibition of androgen receptor signaling
A549 (Lung Cancer)49.85Induction of apoptosis through ROS generation
BRAF(V600E)<50Targeting BRAF kinase activity

Anti-inflammatory Activity

In addition to its anticancer effects, this pyrazole derivative has shown anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for treating inflammatory diseases . The compound's ability to modulate MAPK pathways further supports its role in reducing inflammation.

Table 2: Summary of Anti-inflammatory Activity

CytokineInhibition (%) at 10 µM
TNF-α61%
IL-676%

Case Studies

Several studies have explored the biological activity of this compound:

  • Prostate Cancer Study : A study investigated the effects of this compound on prostate cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptotic markers, suggesting its potential as an anti-androgen therapy .
  • Inflammation Model : In an experimental model of inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results showed a marked decrease in serum levels of inflammatory markers compared to controls, indicating its efficacy as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives can often be linked to their structural features. The introduction of the fluorophenyl group at the para position significantly enhances binding affinity to target proteins compared to other substitutions like chloro or methoxy groups. This modification leads to improved pharmacokinetic properties and increased potency against specific biological targets .

Properties

IUPAC Name

5-(4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-6-9(13-14-10(6)12)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBMBGHZPHKNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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